![molecular formula C22H18S2 B14282415 2,2'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 165072-40-2](/img/structure/B14282415.png)
2,2'-[Disulfanediylbis(methylene)]dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is an organic compound characterized by the presence of two naphthalene rings connected via a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 2-naphthylmethyl chloride with sodium disulfide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2,2’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-[Disulfanediylbis(methylene)]dinaphthalene involves its interaction with molecular targets such as proteins and enzymes. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Disulfanediylbis(methylene)]di(1,3-propanediamine)
- 2,2’-Disulfanediylbis(N-methylethanamine)
- 2,2’-Disulfanediylbis(4-methylaniline)
Uniqueness
2,2’-[Disulfanediylbis(methylene)]dinaphthalene is unique due to its naphthalene-based structure, which imparts distinct electronic and optical properties
Properties
CAS No. |
165072-40-2 |
|---|---|
Molecular Formula |
C22H18S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[(naphthalen-2-ylmethyldisulfanyl)methyl]naphthalene |
InChI |
InChI=1S/C22H18S2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2 |
InChI Key |
NHYGIEOAQYXEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CSSCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

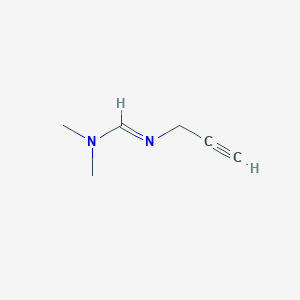
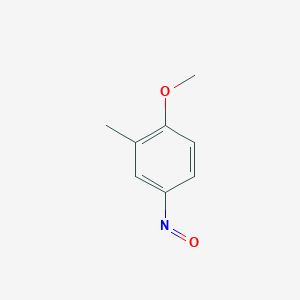

![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)
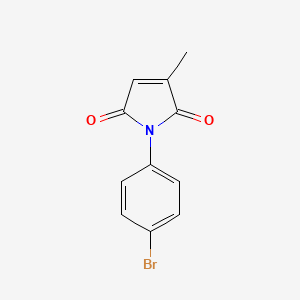

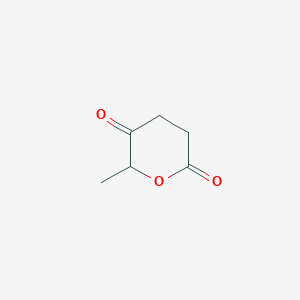
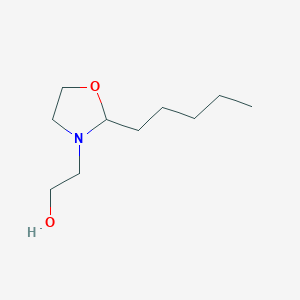
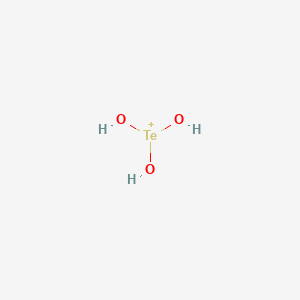

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
